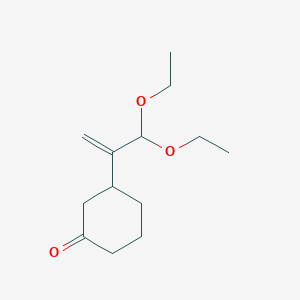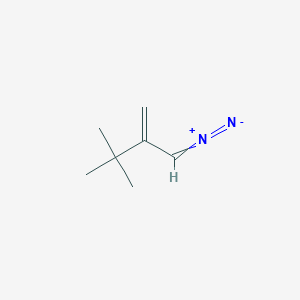
2-(Diazomethyl)-3,3-dimethylbut-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Diazomethyl)-3,3-dimethylbut-1-ene is an organic compound that belongs to the class of diazo compounds. These compounds are characterized by the presence of a diazo group (N=N) attached to a carbon atom. The diazo group is highly reactive and can participate in a variety of chemical reactions, making diazo compounds valuable intermediates in organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diazomethyl)-3,3-dimethylbut-1-ene typically involves the diazotization of the corresponding amine. One common method is the reaction of an amine with nitrous acid, which generates the diazo compound. Another approach involves the use of diazomethyl compounds in electrophilic substitution reactions .
Industrial Production Methods
Industrial production of diazo compounds often involves the use of large-scale diazotization reactions. These reactions are carried out in non-aqueous media to ensure the stability of the diazo compound. For example, the diazotization of P(O)Me2-substituted amines in chloroform provides a stable solution of the diazo compound .
化学反応の分析
Types of Reactions
2-(Diazomethyl)-3,3-dimethylbut-1-ene can undergo a variety of chemical reactions, including:
Oxidation: The diazo group can be oxidized to form nitroso compounds.
Reduction: Reduction of the diazo group can lead to the formation of amines.
Substitution: The diazo group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products
Common Reagents and Conditions
Common reagents used in reactions with diazo compounds include transition metal catalysts, such as rhodium and copper, which facilitate carbene transfer reactions. Other reagents include bases like triethylamine and DBU, which are used in diazo transfer reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, nucleophilic substitution reactions can produce a variety of substituted alkenes and ketones .
科学的研究の応用
2-(Diazomethyl)-3,3-dimethylbut-1-ene has several applications in scientific research:
作用機序
The mechanism of action of 2-(Diazomethyl)-3,3-dimethylbut-1-ene involves the generation of reactive intermediates, such as carbenes, which can participate in a variety of chemical reactions. These intermediates can insert into C-H, N-H, and O-H bonds, leading to the formation of new chemical bonds .
類似化合物との比較
2-(Diazomethyl)-3,3-dimethylbut-1-ene can be compared with other diazo compounds, such as diazomethane and ethyl diazoacetate. While all these compounds contain the diazo group, they differ in their reactivity and applications. For example, diazomethane is highly explosive and is used primarily in laboratory-scale reactions, whereas ethyl diazoacetate is more stable and is used in industrial applications .
List of Similar Compounds
- Diazomethane
- Ethyl diazoacetate
- Trimethylsilyldiazomethane
特性
CAS番号 |
57331-81-4 |
|---|---|
分子式 |
C7H12N2 |
分子量 |
124.18 g/mol |
IUPAC名 |
2-(diazomethyl)-3,3-dimethylbut-1-ene |
InChI |
InChI=1S/C7H12N2/c1-6(5-9-8)7(2,3)4/h5H,1H2,2-4H3 |
InChIキー |
ZPIIDBUTRLMJSR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=C)C=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


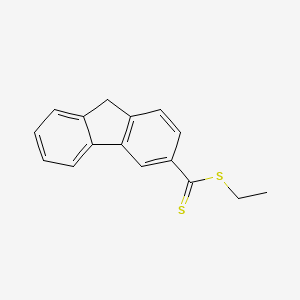
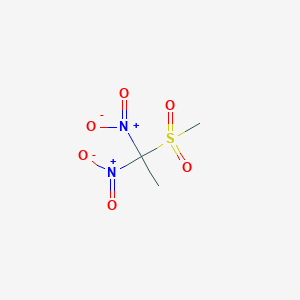
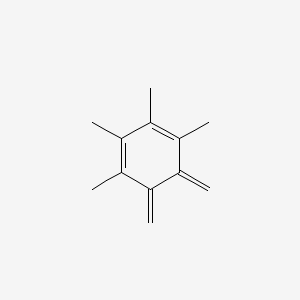
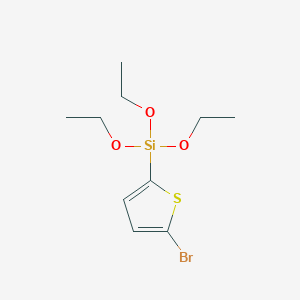
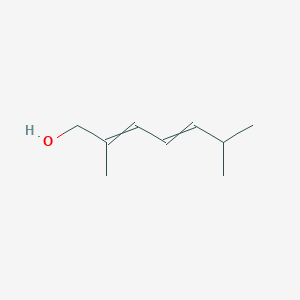
![3-Chloro-6-{[3-(2-methylprop-2-en-1-yl)[1,1'-biphenyl]-2-yl]oxy}pyridazine](/img/structure/B14609735.png)
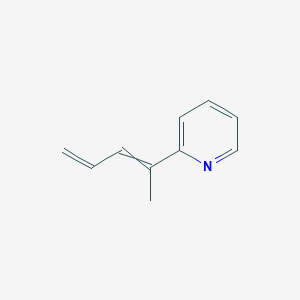
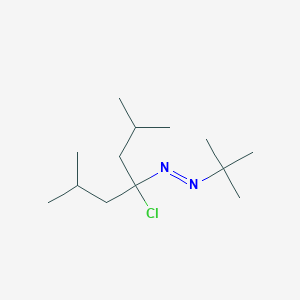
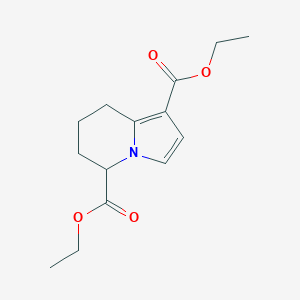
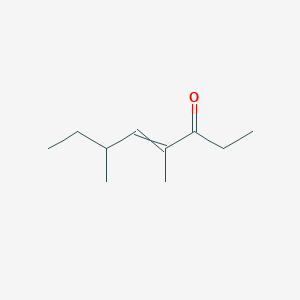
![9-Phenyl-3a,4,9,9a-tetrahydronaphtho[2,3-c]furan-1(3H)-one](/img/structure/B14609767.png)
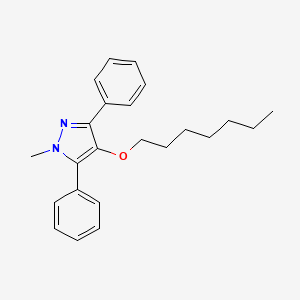
![2-(4-{[3-(Trifluoromethyl)phenyl]sulfanyl}phenoxy)propanoic acid](/img/structure/B14609784.png)
